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Compound of Interest

Compound Name: Phenyl propionate

Cat. No.: B036179

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data for phenyl propionate. It is intended
for researchers, scientists, and drug development professionals who require detailed spectral
information and experimental protocols for this compound.

Spectroscopic Data Summary

The structural identity of phenyl propionate (CoH10032) is confirmed through the combined
interpretation of NMR, IR, and MS data. The key quantitative findings are summarized in the
tables below.

Table 1: *H NMR Spectral Data for Phenyl Propionate

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.36 Multiplet 2H Ar-H (ortho)
~7.20 Multiplet 2H Ar-H (meta)
~7.07 Multiplet 1H Ar-H (para)
2.59 Quartet 2H -CH2-
1.25 Triplet 3H -CHs
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Table 2: 13C NMR Spectral Data for Phenyl Propionate

Chemical Shift (8) ppm

Assighment

~173.0 C=0 (Ester)
~150.8 Ar-C (Quaternary)
~129.3 Ar-C

~125.8 Ar-C

~121.6 Ar-C

~27.7 -CH2-

~9.1 -CHs

Table 3: Infrared (IR) Spectral Data for Phenyl Propionate

Wavenumber (cm~?) Intensity Assignment

~3070 Medium Aromatic C-H Stretch
~2980 Medium Aliphatic C-H Stretch
~1760 Strong C=0 Ester Stretch

~1595 Medium Aromatic C=C Stretch
~1495 Medium Aromatic C=C Stretch
~1190 Strong C-O Ester Stretch

750 Strong Aromatic C-H Bend (out-of-

plane)

Table 4: Mass Spectrometry (MS) Data for Phenyl Propionate
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miz Relative Intensity (%) Assighment

150 ~20 [M]* (Molecular lon)

94 100 [CeHsOH]* (Phenol)

57 ~43 [C2HsCO]* (Propionyl cation)
29 ~29 [C2Hs]* (Ethyl cation)

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

[¢]

Weigh approximately 10-20 mg of phenyl propionate for *H NMR or 50-75 mg for 13C
NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
Chloroform-d, CDCIs) in a clean, dry NMR tube.

[¢]

Add a small amount of tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).

[e]

o

Cap the NMR tube and gently invert to ensure a homogenous solution.
o Data Acquisition:
o Insert the NMR tube into the spectrometer's probe.
o Tune and shim the instrument to optimize the magnetic field homogeneity.

o Acquire the *H and 13C spectra using standard instrument parameters. For 3C NMR,
proton decoupling is typically used to simplify the spectrum.

» Data Processing:
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o Apply a Fourier transform to the acquired Free Induction Decay (FID).

o Phase the resulting spectrum and calibrate the chemical shift scale using the TMS
reference.

o Integrate the signals in the *H NMR spectrum to determine the relative number of protons.

o Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the

structure.
2.2. Infrared (IR) Spectroscopy
o Sample Preparation (Neat Liquid):

o Place a drop of liquid phenyl propionate onto the surface of a clean, dry salt plate (e.g.,
NaCl or KBr).

o Place a second salt plate on top of the first to create a thin liquid film.
o Data Acquisition:

o Place the salt plates into the sample holder of the FT-IR spectrometer.

o Acquire the IR spectrum, typically in the range of 4000-400 cm™1.

o Collect a background spectrum of the empty salt plates to subtract from the sample
spectrum.

» Data Processing:

o The resulting spectrum should be plotted as transmittance or absorbance versus
wavenumber (cm™1).

o Identify and label the major absorption bands and assign them to the corresponding
functional groups.

2.3. Mass Spectrometry (MS)
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e Sample Introduction:

o Introduce a small amount of the phenyl propionate sample into the ion source. For a
volatile liquid, this can be done via direct injection or through a gas chromatography (GC)
inlet.

e lonization:

o Bombard the sample with a high-energy electron beam (typically 70 eV for Electron
lonization - El) to induce ionization and fragmentation.

e Mass Analysis:

o Accelerate the resulting positively charged ions (molecular ion and fragment ions) into a
mass analyzer (e.g., quadrupole or time-of-flight).

o The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
» Data Processing:
o The detector records the abundance of each ion at a specific m/z value.
o The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

o Identify the molecular ion peak and the major fragment ions to confirm the molecular
weight and deduce structural information.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectroscopic
analysis of phenyl propionate.
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Caption: Experimental workflow for the spectroscopic analysis of phenyl propionate.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of
Phenyl Propionate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b036179#phenyl-propionate-spectral-data-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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